molecular formula C9H6F4O2 B12622527 Methyl 3-fluoro-2-(trifluoromethyl)benzoate CAS No. 918873-52-6

Methyl 3-fluoro-2-(trifluoromethyl)benzoate

Katalognummer: B12622527
CAS-Nummer: 918873-52-6
Molekulargewicht: 222.14 g/mol
InChI-Schlüssel: KKMPPGZHERDFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 3-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products

    Nucleophilic substitution: Substituted benzoates.

    Reduction: 3-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: 3-fluoro-2-(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to penetrate biological membranes more easily. Additionally, the trifluoromethyl group can increase the metabolic stability of the compound, making it less susceptible to enzymatic degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-trifluoromethylbenzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical and physical properties, such as altered reactivity and stability compared to other similar compounds. The presence of both fluorine and trifluoromethyl groups can also enhance the compound’s potential as a bioactive molecule, making it a valuable target for research and development in various fields.

Eigenschaften

CAS-Nummer

918873-52-6

Molekularformel

C9H6F4O2

Molekulargewicht

222.14 g/mol

IUPAC-Name

methyl 3-fluoro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3

InChI-Schlüssel

KKMPPGZHERDFLH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=CC=C1)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.